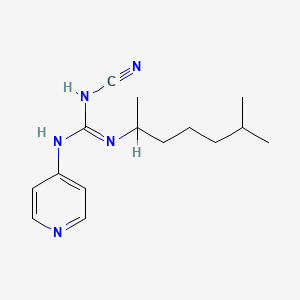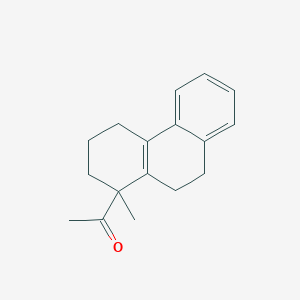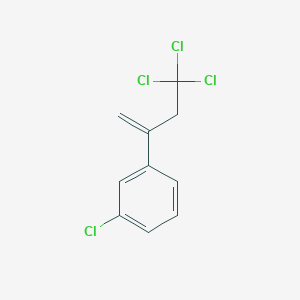![molecular formula C27H54O4 B14598922 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate CAS No. 61167-54-2](/img/structure/B14598922.png)
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is an organic compound with the molecular formula C27H54O4. It is a type of ester, specifically an alkyl ethylhexanoate, which is commonly used in various industrial and cosmetic applications due to its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous mixing of the reactants in the presence of a catalyst, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethylhexanoic acid and 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Water, sulfuric acid or sodium hydroxide, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is widely used in scientific research due to its unique properties:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a skin-conditioning agent in cosmetic formulations.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The primary mechanism of action of 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate in cosmetic and industrial applications is its ability to act as an emollient. It forms a protective layer on the skin or surface, reducing water loss and providing a smooth, soft texture. The molecular targets include the lipid bilayers of the skin, where it integrates and enhances barrier function.
Comparación Con Compuestos Similares
Similar Compounds
- Cetyl ethylhexanoate
- Isostearyl ethylhexanoate
- Lauryl ethylhexanoate
Uniqueness
Compared to similar compounds, 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate has a unique combination of a long alkyl chain and a hydroxyl group, which provides it with superior emollient properties and stability. This makes it particularly effective in formulations where long-lasting moisturization and a non-greasy feel are desired.
Propiedades
Número CAS |
61167-54-2 |
|---|---|
Fórmula molecular |
C27H54O4 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
[3-(2-hexyldecoxy)-2-hydroxypropyl] 2-ethylhexanoate |
InChI |
InChI=1S/C27H54O4/c1-5-9-12-14-15-17-19-24(18-16-13-10-6-2)21-30-22-26(28)23-31-27(29)25(8-4)20-11-7-3/h24-26,28H,5-23H2,1-4H3 |
Clave InChI |
NJFLNXLHQKMNHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COCC(COC(=O)C(CC)CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)


![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)





![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)
![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)



